3-(3-methanesulfonylphenyl)-2-oxopropanoic acid
Description
Structural Classification and Unique Features of 3-(3-methanesulfonylphenyl)-2-oxopropanoic Acid
This compound is an organic compound that can be classified as a substituted aromatic α-oxocarboxylic acid. Its structure is characterized by a propanoic acid backbone with an oxo (or keto) group at the α-position (the carbon atom adjacent to the carboxyl group). This core is attached to a phenyl ring at the third position, which is itself substituted with a methanesulfonyl group at the meta-position.
The unique features of this molecule arise from the interplay of these functional groups:
α-Oxocarboxylic Acid Moiety: This functional group is a key site of reactivity. The presence of two adjacent carbonyl groups (one from the ketone and one from the carboxylic acid) influences the electronic properties of the molecule, making the α-carbon susceptible to nucleophilic attack and the carboxylic proton highly acidic. researchgate.net
Sulfonylphenyl Moiety: The methanesulfonylphenyl group significantly impacts the molecule's polarity, solubility, and potential biological interactions. The sulfonyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid. researchgate.net Its presence also provides potential sites for hydrogen bonding. researchgate.net
Spatial Arrangement: The meta-substitution pattern on the phenyl ring dictates the spatial relationship between the sulfonyl group and the propanoic acid chain. This specific arrangement can be crucial for its interaction with biological targets like enzyme active sites.
A detailed breakdown of the structural components is provided in the table below.
| Feature | Description | Significance |
| Core Structure | α-Oxocarboxylic Acid | Central to the molecule's chemical reactivity and metabolic potential. |
| Aromatic Component | Phenyl Ring | Provides a rigid scaffold and is a common feature in many bioactive molecules. |
| Key Substituent | Methanesulfonyl Group | Acts as a strong hydrogen bond acceptor and influences the electronic properties of the molecule. researchgate.net |
Broader Significance of α-Oxocarboxylic Acids in Organic and Medicinal Chemistry Research
α-Oxocarboxylic acids, also known as α-keto acids, are a class of compounds of significant interest in both organic and medicinal chemistry. researchgate.net They are key intermediates in various metabolic pathways, most notably the Krebs cycle, which is central to cellular respiration. wikipedia.org Pyruvic acid, the simplest α-keto acid, is a pivotal molecule in glycolysis. nist.gov
In organic synthesis, α-keto acids serve as versatile building blocks for the creation of more complex molecules, including amino acids and various heterocyclic compounds. researchgate.net Their reactivity allows for a wide range of chemical transformations.
From a medicinal chemistry perspective, α-keto acids are explored for various therapeutic applications. For instance, derivatives of phenylpyruvic acid have been studied in the context of metabolic disorders like phenylketonuria (PKU). hmdb.ca The ability of the α-keto acid moiety to mimic the transition state of certain enzymatic reactions makes it a valuable pharmacophore in the design of enzyme inhibitors.
Contextualization of the Sulfonylphenyl Moiety in Molecular Design and Biological Exploration
The sulfonylphenyl moiety, and more broadly, the sulfone group, is a privileged scaffold in medicinal chemistry. Sulfones are found in a wide array of approved drugs and are valued for their chemical stability and their ability to modulate the physicochemical properties of a molecule. tandfonline.com
Key roles of the sulfonyl group in molecular design include:
Improving Pharmacokinetic Properties: The introduction of a sulfonyl group can enhance a molecule's metabolic stability and solubility, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net
Hydrogen Bonding: The two oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, facilitating tight binding to biological targets such as proteins and enzymes. researchgate.net
Bioisosteric Replacement: The sulfonyl group can be used as a bioisostere for other functional groups, such as ketones or amides, to fine-tune the biological activity and properties of a lead compound. researchgate.net
Compounds containing a methanesulfonylphenyl group have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties. imperial.ac.uk The electron-withdrawing nature of the sulfonyl group can significantly influence the biological activity of the parent molecule. researchgate.net
Overview of Current Research Trajectories and Academic Interest for the Chemical Compound
While direct research on this compound is not prominent, the combination of its structural features suggests several potential avenues for academic and industrial research. The academic interest in structurally similar compounds, such as substituted phenylpyruvic acids, is often centered on their roles in metabolic pathways and as potential therapeutic agents. hmdb.canih.gov
Potential Research Areas:
Enzyme Inhibition: Given the structural similarities to enzyme substrates and the presence of a reactive α-keto acid group, this compound could be investigated as an inhibitor of various enzymes, potentially in the areas of cancer or metabolic diseases.
Metabolic Studies: As an analogue of naturally occurring α-keto acids, it could be used as a probe to study metabolic pathways or to investigate the effects of sulfonyl-containing compounds on cellular metabolism.
Synthetic Chemistry: The development of efficient synthetic routes to this and related sulfonylphenyl-α-keto acids would be a relevant area of research in organic synthesis.
Materials Science: The crystalline properties and potential for forming stable complexes could be of interest in the field of materials science.
The current trend in medicinal chemistry towards developing more targeted and metabolically stable drugs suggests that molecules incorporating moieties like the sulfonylphenyl group will continue to be of high interest. chemrxiv.org
Structure
3D Structure
Properties
CAS No. |
2228453-73-2 |
|---|---|
Molecular Formula |
C10H10O5S |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
3-(3-methylsulfonylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H10O5S/c1-16(14,15)8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
TWLBEOLEIRVODH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(=O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Synthesis of 3 3 Methanesulfonylphenyl 2 Oxopropanoic Acid
Strategic Retrosynthetic Analysis of 3-(3-methanesulfonylphenyl)-2-oxopropanoic Acid
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical disconnections. For this compound, two primary disconnections guide the synthetic strategy.
Primary Disconnections:
C-C Bond Disconnection: The most logical disconnection is at the carbon-carbon bond between the aromatic ring and the α-carbon of the propanoic acid chain. This simplifies the molecule into two key synthons: a (3-methanesulfonylphenyl) synthon (an electrophile or nucleophile) and a C3 α-keto acid synthon, such as a pyruvate (B1213749) anion equivalent.
C-S Bond Disconnection: An alternative disconnection is at the aryl-sulfur bond of the methanesulfonyl group. This approach suggests attaching the sulfone moiety to a pre-formed 3-phenyl-2-oxopropanoic acid precursor.
These disconnections lead to several potential forward synthetic routes. The first approach, involving the C-C bond formation as a key step, is often more direct. This strategy would involve coupling a substituted benzyl (B1604629) halide or another electrophilic derivative with a nucleophilic pyruvate equivalent. The second approach necessitates the synthesis of a suitably functionalized phenylpropanoic acid derivative that can later undergo sulfonylation.
Convergent and Divergent Synthesis Approaches for the α-Oxopropanoic Acid Scaffold
A divergent synthesis , in contrast, begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. nih.gov While the goal here is a single target, a divergent strategy could be employed to create analogs by starting with a core structure, such as 3-phenyl-2-oxopropanoic acid, and then introducing various functional groups (including the 3-methanesulfonyl group) onto the aromatic ring. An efficient divergent pathway has been demonstrated for the selective solid-phase conversion of aromatic acetylenes into corresponding α-keto-carboxylic acids. nih.gov
| Strategy | Description | Application to Target Molecule | Advantage |
| Convergent | Separate fragments are synthesized independently and then combined. wikipedia.org | Prepare (3-methanesulfonylphenyl) halide and a pyruvate synthon separately, then couple. | Higher overall yield for long synthetic sequences. wikipedia.org |
| Divergent | A common intermediate is used to generate a variety of related structures. nih.gov | Start with a 3-aryl-2-oxopropanoic acid precursor and perform various functionalizations on the aryl ring. | Efficient for creating a library of analogs from a single scaffold. |
The construction of the C-C bond linking the aryl group to the keto-acid side chain is a critical step in the synthesis. Several methodologies can be employed to form this bond and establish the 2-oxopropanoic acid core.
Aldol-type condensation reactions are a classic and effective method for forming carbon-carbon bonds. rsc.orgresearchgate.net Pyruvic acid and its esters can serve as versatile building blocks in these transformations. acs.orgresearchgate.net The reaction typically involves the enolate of a pyruvate derivative acting as a nucleophile, which attacks an electrophilic carbon.
For the synthesis of the target molecule, a potential route involves the condensation of a pyruvate equivalent with a suitable 3-methanesulfonylbenzyl electrophile, such as 3-(methanesulfonyl)benzaldehyde. The subsequent oxidation of the resulting aldol (B89426) product would yield the desired α-keto acid. The homo-aldol condensation of pyruvate itself has been studied, revealing that it can lead to various products, including zymonic acid, highlighting the need for carefully controlled reaction conditions to achieve the desired cross-condensation product. researchgate.netacs.orgresearchgate.net HMG/CHA aldolase (B8822740) from Pseudomonas putida has been shown to catalyze the homo-aldol addition of pyruvate, demonstrating the potential for biocatalytic approaches in these transformations. rsc.org
An alternative to building the carbon skeleton via condensation is to start with a simpler precursor and introduce the necessary functionality at the alpha position. This can involve several approaches:
Oxidation of α-Hydroxy Acids: A common and efficient method for synthesizing α-keto acids is the oxidation of the corresponding α-hydroxy acids. organic-chemistry.org A precursor like 3-(3-methanesulfonylphenyl)-2-hydroxypropanoic acid could be synthesized and then oxidized using selective reagents such as 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant. organic-chemistry.org
Oxidation of Alkenes: A recyclable, bifunctional iron nanocomposite has been shown to catalyze the synthesis of α-keto acids via the oxidation of alkenes using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org
Hydroxylation/Oxidation of Aryl Halogen Derivatives: Natural sunlight and air can facilitate the oxidation of α-aryl halogen derivatives to the corresponding α-aryl carbonyl compounds, representing an environmentally friendly approach. organic-chemistry.org
The introduction of the methanesulfonyl group onto the aromatic ring is a key transformation that can be performed at various stages of the synthesis. The most common methods involve sulfonylation reactions on aromatic precursors.
Aryl sulfones are traditionally synthesized via methods like the oxidation of sulfides or aromatic sulfonylation. organic-chemistry.org More contemporary methods often rely on transition-metal-catalyzed cross-coupling reactions. organic-chemistry.orgorganic-chemistry.org
Several modern approaches are available for constructing the C-S bond:
Transition-Metal-Free Sulfonylation: A facile method involves the reaction of arynes, generated in situ from silyl (B83357) aryl triflates, with thiosulfonates to produce diaryl sulfones in high yields under mild conditions. organic-chemistry.org
Gold-Catalyzed Sulfonylation: A ligand-enabled Au(I)/Au(III) redox catalysis has been developed for the sulfonylation of aryl iodides with sodium sulfinates, providing an efficient method for synthesizing aryl sulfones. acs.org
Palladium-Catalyzed Sulfonylation: Palladium catalysts, often in conjunction with specific ligands like Xantphos, are effective for coupling aryl halides or triflates with sulfinic acid salts. organic-chemistry.org Another palladium-catalyzed method allows for the methylsulfonylation of aryl iodides using dimethyl sulfite. organic-chemistry.org
Suzuki-Type Sulfonylation: The coupling of aryl boronic acids with arylsulfonyl chlorides, catalyzed by palladium complexes, offers a powerful tool for diaryl sulfone synthesis. chemrevlett.com
The choice of method depends on the available starting materials, functional group tolerance, and desired reaction conditions.
| Sulfonylation Method | Catalyst/Reagents | Substrates | Key Features |
| Aryne-Thiosulfonate Coupling organic-chemistry.org | CsF (metal-free) | o-silyl aryl triflates, thiosulfonates | Transition-metal-free, mild conditions, high yields (41-99%). organic-chemistry.org |
| Gold-Catalyzed Coupling acs.org | Gold catalyst with hemilabile ligand | Aryl iodides, sodium sulfinates | Effective for substrates with electron-donating groups. acs.org |
| Palladium-Catalyzed Coupling organic-chemistry.org | Palladium catalyst (e.g., with Xantphos) | Aryl/vinyl halides or triflates, sulfinic acid salts | Broad substrate scope, influenced by additives like nBu4NCl. organic-chemistry.org |
| Suzuki-Type Coupling chemrevlett.com | PdCl2 / K2CO3 | Aryl boronic acids, arylsulfonyl chlorides | Reaction proceeds at room temperature. chemrevlett.com |
Introduction and Functionalization of the (3-methanesulfonylphenyl) Moiety
Stereoselective Synthesis of Chiral Derivatives of this compound
The development of stereoselective methods to synthesize chiral derivatives of this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their absolute configuration. Enantioselective catalysis and chiral auxiliary-mediated approaches are two prominent strategies to achieve this.
Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral 2-oxopropanoic acids, this could be achieved through various transformations, such as asymmetric hydrogenation of a corresponding unsaturated precursor or an asymmetric C-H activation/functionalization of a prochiral substrate. Chiral phosphoric acids have been utilized as catalysts in the enantioselective synthesis of aryl-methyl organophosphorus compounds. scielo.br
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. google.com For the synthesis of chiral this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step. For instance, an achiral enolate precursor could be derivatized with a chiral auxiliary, followed by diastereoselective alkylation with a 3-(methanesulfonyl)benzyl halide. Subsequent removal of the auxiliary would yield the enantiomerically enriched target molecule. The use of chiral auxiliaries is a well-established strategy for the asymmetric alkylation of carboxylic acid derivatives. organic-chemistry.org
| Chiral Auxiliary Type | Example | Application |
| Oxazolidinones | Evans auxiliaries | Asymmetric alkylation, aldol reactions |
| Camphorsultam | Oppolzer's sultam | Asymmetric conjugate additions, alkylations |
| Pseudoephedrine | Myers' auxiliary | Asymmetric alkylation of amides |
Green Chemistry Principles and Sustainable Synthesis Protocols for this compound
Solvent-Free Synthesis:
Conducting reactions in the absence of a solvent, or under mechanochemical conditions (e.g., ball milling), can significantly reduce waste and simplify product purification. mdpi.com A solvent-free approach to the synthesis of precursors for this compound could involve the neat reaction of starting materials, potentially initiated by thermal or microwave irradiation. For instance, a solid-state Claisen-Schmidt condensation to form a chalcone (B49325) precursor could be a viable solvent-free step.
Aqueous Media Syntheses:
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While many organic reactions are not traditionally performed in water, the use of surfactants to create micelles can enable reactions between hydrophobic substrates in an aqueous environment. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully performed in water, sometimes with the aid of water-soluble ligands or phase-transfer catalysts. organic-chemistry.org Performing the synthesis of this compound in water would offer significant environmental benefits.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com The development of highly active and recyclable catalysts is key to maximizing atom economy. For the cross-coupling steps in the synthesis of this compound, the design of palladium catalysts with high turnover numbers (TON) and turnover frequencies (TOF) is essential. Heterogeneous catalysts, where the catalyst is supported on a solid phase, are particularly attractive as they can be easily separated from the reaction mixture and reused, thereby reducing waste and cost.
| Green Chemistry Principle | Application in Synthesis |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass. |
| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the product. jocpr.com |
| Use of Safer Solvents | Employing water, supercritical CO₂, or ionic liquids instead of volatile organic compounds. |
| Energy Efficiency | Utilizing microwave-assisted synthesis or reactions at ambient temperature and pressure. mdpi.com |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. |
Total Synthesis and Analog Preparation Strategies
A feasible total synthesis of this compound can be envisioned through a multi-step pathway. This strategy focuses on the sequential construction of the substituted phenyl ring and the subsequent elaboration of the 2-oxopropanoic acid side chain. The preparation of analogs can be achieved by introducing variations in the starting materials at different stages of the synthesis.
One logical approach involves the following key transformations:
Introduction of the Thioether and Subsequent Oxidation: Starting with a suitable benzene (B151609) derivative, a methylthio group can be introduced, which is later oxidized to the required methanesulfonyl group.
Formation of a Benzaldehyde (B42025) Intermediate: The substituted benzene ring is then functionalized to introduce a formyl group, creating a key benzaldehyde intermediate.
Construction of the 2-Oxopropanoic Acid Side Chain: The final carbon framework of the side chain is constructed, followed by hydrolysis to yield the target α-keto acid.
A detailed, step-by-step synthetic route is proposed below:
Step 1: Synthesis of 3-(Methylthio)benzaldehyde (B1281139)
The synthesis can commence from 3-bromobenzaldehyde. A nucleophilic aromatic substitution reaction with sodium thiomethoxide can be employed to introduce the methylthio group at the meta position.
Reaction: 3-Bromobenzaldehyde is treated with sodium thiomethoxide in a polar aprotic solvent such as dimethylformamide (DMF).
Reagents and Conditions: Sodium thiomethoxide (NaSMe), Dimethylformamide (DMF), elevated temperature.
Product: 3-(Methylthio)benzaldehyde.
Step 2: Oxidation to 3-(Methanesulfonyl)benzaldehyde
The methylthio group of 3-(methylthio)benzaldehyde is then oxidized to the corresponding methanesulfonyl group. This transformation is a critical step in installing the desired sulfone moiety.
Reaction: The sulfide (B99878) is oxidized using a strong oxidizing agent.
Reagents and Conditions: A common reagent for this transformation is potassium permanganate (B83412) (KMnO4) in a mixture of acetic acid and water, or meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (B109758) (DCM).
Product: 3-Methanesulfonylbenzaldehyde.
Step 3: Darzens Condensation to form the Glycidic Ester
The 2-oxopropanoic acid side chain can be constructed using a Darzens condensation reaction. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).
Reaction: 3-Methanesulfonylbenzaldehyde is reacted with an α-chloroacetate, such as ethyl chloroacetate (B1199739), in the presence of a strong base.
Reagents and Conditions: Ethyl chloroacetate (ClCH₂COOEt), a strong base like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. chemistnotes.comchemspider.com
Product: Ethyl 3-(3-methanesulfonylphenyl)glycidate.
Step 4: Hydrolysis to this compound
The final step is the hydrolysis of the glycidic ester to the desired α-keto acid. This is typically achieved through saponification followed by acidification.
Reaction: The ester is first saponified with a base, and the resulting carboxylate salt is then hydrolyzed and decarboxylated under acidic conditions to yield the α-keto acid.
Reagents and Conditions: An aqueous solution of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by treatment with a mineral acid like hydrochloric acid (HCl).
Product: this compound.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 3-Bromobenzaldehyde | Sodium thiomethoxide, DMF | 3-(Methylthio)benzaldehyde |
| 2 | 3-(Methylthio)benzaldehyde | Potassium permanganate, Acetic acid/Water | 3-Methanesulfonylbenzaldehyde |
| 3 | 3-Methanesulfonylbenzaldehyde | Ethyl chloroacetate, Sodium ethoxide, THF | Ethyl 3-(3-methanesulfonylphenyl)glycidate |
| 4 | Ethyl 3-(3-methanesulfonylphenyl)glycidate | 1. NaOH(aq), 2. HCl(aq) | This compound |
Analog Preparation Strategies
The outlined synthetic route is versatile and can be readily adapted for the preparation of a variety of analogs of this compound.
Variation of the Aromatic Ring Substitution: By starting with different substituted bromobenzaldehydes in Step 1, a wide range of analogs with diverse substitution patterns on the phenyl ring can be synthesized. For instance, using 2-bromo-5-methoxybenzaldehyde (B1267466) would lead to an analog with both a methoxy (B1213986) and a methanesulfonyl group on the phenyl ring.
Modification of the Sulfonyl Group: Instead of sodium thiomethoxide, other sodium thiolates (NaSR) can be used in Step 1 to introduce different alkyl or aryl thioethers. Subsequent oxidation would then yield analogs with different sulfonyl groups (e.g., ethanesulfonyl, benzenesulfonyl).
Alternative Synthetic Routes: A different synthetic strategy could involve a Friedel-Crafts acylation reaction. organic-chemistry.org For example, 1-bromo-3-(methanesulfonyl)benzene could be subjected to a Friedel-Crafts acylation with a suitable acylating agent to introduce the keto-ester side chain precursor. However, the deactivating nature of the methanesulfonyl group might render this approach less efficient.
The flexibility of these synthetic strategies allows for the systematic exploration of the structure-activity relationships of this class of compounds by enabling the synthesis of a library of analogs with targeted modifications.
Chemical Reactivity and Mechanistic Investigations of 3 3 Methanesulfonylphenyl 2 Oxopropanoic Acid
Reactions Involving the α-Keto Acid Functionality
The α-keto acid motif is the most reactive site in the molecule, susceptible to a variety of transformations. The electrophilic character of the two carbonyl carbons, coupled with the acidity of the carboxylic proton, dictates the reactivity of this part of the molecule.
The ketone and carboxylic acid carbonyl groups in 3-(3-methanesulfonylphenyl)-2-oxopropanoic acid are prime targets for nucleophilic attack. The reactivity of these groups is influenced by the electron-withdrawing nature of the adjacent methanesulfonylphenyl group, which enhances the electrophilicity of the carbonyl carbons.
Nucleophilic addition to the α-keto group can proceed via several mechanisms, depending on the nature of the nucleophile and the reaction conditions. openochem.orglibretexts.org Strong nucleophiles, such as Grignard reagents or organolithium compounds, will readily add to the ketone carbonyl, forming a tertiary alcohol upon workup. Softer nucleophiles, like cyanide or bisulfite, can also add to the ketone, forming cyanohydrins or bisulfite addition products, respectively.
The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgncert.nic.in This intermediate is then typically protonated to yield the final alcohol product. The presence of an acid catalyst can activate the carbonyl group by protonating the carbonyl oxygen, making the carbonyl carbon even more electrophilic. openochem.org
| Nucleophile | Product Type | General Reaction Conditions |
| Grignard Reagent (R-MgX) | Tertiary Alcohol | Anhydrous ether or THF |
| Organolithium (R-Li) | Tertiary Alcohol | Anhydrous ether or THF |
| Cyanide (CN⁻) | Cyanohydrin | Aqueous, slightly basic |
| Bisulfite (HSO₃⁻) | Bisulfite Adduct | Aqueous solution |
This table provides illustrative examples of nucleophilic additions to α-keto acids. Specific conditions for this compound are not available in the reviewed literature.
The decarboxylation of α-keto acids is a synthetically important transformation, though it is generally more challenging than the decarboxylation of β-keto acids. wikipedia.orgyoutube.com The latter can proceed through a cyclic six-membered transition state, which is not possible for α-keto acids. chemistrysteps.com Consequently, the decarboxylation of α-keto acids often requires more forcing conditions or the use of specific catalysts. wikipedia.org
Several pathways for the decarboxylation of α-keto acids have been described. In the presence of strong acids and heat, pyruvic acid, a simple α-keto acid, can be decarboxylated to acetaldehyde. stackexchange.com Oxidative decarboxylation is another common pathway, often facilitated by reagents like hydrogen peroxide. stackexchange.com In biological systems, the decarboxylation of α-keto acids is catalyzed by enzymes that utilize cofactors such as thiamine (B1217682) pyrophosphate (TPP). wikipedia.orgwikipedia.org
For this compound, decarboxylation would lead to the formation of 2-(3-methanesulfonylphenyl)acetaldehyde. The specific conditions required for this transformation would likely depend on the chosen method, with thermal, acidic, or oxidative conditions being potential avenues for exploration.
The reaction of the α-keto group with primary amines leads to the formation of imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is a condensation reaction that involves the nucleophilic addition of the amine to the ketone carbonyl, followed by the elimination of a molecule of water. libretexts.orgresearchgate.net The reaction is typically catalyzed by acid and is reversible. libretexts.orglibretexts.org
The mechanism of imine formation begins with the protonation of the carbonyl oxygen, which activates the carbonyl group. The amine then attacks the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Subsequent proton transfer and elimination of water lead to the formation of an iminium ion, which is then deprotonated to give the final imine product. libretexts.org The optimal pH for imine formation is typically mildly acidic, as a high concentration of acid will protonate the amine nucleophile, rendering it unreactive. libretexts.orglibretexts.org
| Nitrogen Nucleophile | Product | General Reaction Conditions |
| Primary Amine (R-NH₂) | Imine | Mildly acidic (pH 4-5) |
| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic |
| Hydrazine (NH₂NH₂) | Hydrazone | Mildly acidic |
This table illustrates the types of products formed from the reaction of α-keto acids with various nitrogen-containing nucleophiles. Specific data for this compound is not available in the reviewed literature.
Electrophilic and Nucleophilic Aromatic Substitution on the Sulfonylphenyl Ring
The sulfonylphenyl ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents on the aromatic ring.
The methanesulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group and is therefore a deactivating group and a meta-director for electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com The α-oxopropanoic acid side chain is also an electron-withdrawing group and will also direct incoming electrophiles to the meta position. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur at the positions meta to both the sulfonyl group and the side chain.
Conversely, the electron-withdrawing nature of the methanesulfonyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile displaces a leaving group on the aromatic ring. For SNAr to occur, a good leaving group, such as a halide, must be present on the ring, and the ring must be activated by strong electron-withdrawing groups. libretexts.org The methanesulfonyl group can stabilize the negatively charged Meisenheimer complex intermediate that is formed during the reaction, particularly when it is positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org
Formation of Complex Molecular Architectures and Heterocyclic Derivatives
The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of more complex molecules, including various heterocyclic systems.
Intramolecular cyclization reactions of α-keto acids can lead to the formation of furanone derivatives. For example, γ-hydroxy α-keto acids can undergo intramolecular cyclization to form 3(2H)-furanones. While this compound does not possess a hydroxyl group in the appropriate position for a direct cyclization of this type, it can be a precursor for such structures. For instance, a reduction of the keto group followed by an intramolecular esterification could potentially lead to a lactone. More complex, multi-step synthetic sequences starting from this α-keto acid could also be envisioned to construct furanone rings.
Annulation Reactions to Quinoline (B57606) Frameworks
The synthesis of quinoline and its derivatives remains a cornerstone of heterocyclic chemistry, owing to the prevalence of the quinoline scaffold in medicinally and industrially significant compounds. mdpi.com Various classical methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses, provide robust pathways to this bicyclic system. nih.gov The reactivity of α-keto acids, such as this compound, makes them valuable precursors in several of these annulation strategies, particularly those involving condensation with anilines or their derivatives. researchgate.netacs.org
One of the most relevant methods for incorporating an α-keto acid into a quinoline framework is the Doebner-von Miller reaction. This reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound. However, a variation of this synthesis, often simply called the Doebner reaction, directly utilizes an aniline, an aldehyde, and a pyruvic acid (a 2-oxopropanoic acid). nih.gov In this context, this compound can react with a substituted aniline and an aldehyde to yield a substituted quinoline-4-carboxylic acid.
The plausible mechanism for this transformation involves several key steps. acs.org Initially, the aniline undergoes a 1,2-addition to the aldehyde, forming a Schiff base intermediate after dehydration. Concurrently, the α-keto acid can enolize. The enol or enolate of this compound then attacks the Schiff base in a Mannich-type reaction. Subsequent cyclization onto the aromatic ring of the aniline, followed by dehydration and oxidation (often facilitated by the reaction conditions or an added oxidant), leads to the formation of the aromatic quinoline ring. acs.org
Another significant annulation strategy is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an α-keto acid. nih.gov In this approach, this compound would react with a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone. The initial step is a base- or acid-catalyzed aldol-type condensation between the enolate of the keto acid and the carbonyl group of the 2-aminoaryl compound. This is followed by an intramolecular cyclization via condensation of the newly formed hydroxyl group with the amino group, which, after dehydration, yields the quinoline-2-carboxylic acid derivative.
The table below summarizes key annulation reactions where this compound could serve as a key building block.
| Reaction Name | Reactants with this compound | Typical Product Type | Key Mechanistic Steps |
|---|---|---|---|
| Doebner Reaction | Aniline, Aldehyde | Quinoline-4-carboxylic acid derivative | Schiff base formation, Mannich-type reaction, Cyclization, Dehydration, Oxidation |
| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone | Quinoline-2-carboxylic acid derivative | Aldol (B89426) condensation, Intramolecular cyclization (Schiff base formation), Dehydration |
| Pfitzinger Reaction | Isatin | Quinoline-4-carboxylic acid derivative | Base-catalyzed opening of isatin, Condensation, Cyclization, Dehydration |
Prodrug Design Strategies Based on this compound (Conceptual Framework)
Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active compound. nih.govresearchgate.netsciencepublishinggroup.com The structure of this compound possesses two key functional groups amenable to prodrug modification: a carboxylic acid and an α-keto group. A conceptual framework for its prodrug design would focus on masking one or both of these polar moieties to enhance properties such as membrane permeability and oral bioavailability. mdpi.com
The carboxylic acid group, with a pKa typically between 3.5 and 4.5, will be ionized at physiological pH, which can limit its ability to cross lipidic biological membranes. ebrary.net A common and effective strategy is the formation of bioreversible esters. ebrary.netnih.gov By converting the carboxylic acid to an ester, the polarity is reduced, and the lipophilicity is increased. This modification can significantly improve passive diffusion across the gastrointestinal tract and other cellular barriers. mdpi.com Once absorbed, the ester prodrug is designed to be hydrolyzed by ubiquitous esterase enzymes in the blood, liver, or target tissues to regenerate the active parent acid. sciencepublishinggroup.com
The α-keto group offers another, less conventional, point for modification. Recent research has explored the use of the α-ketoamide structure in designing prodrugs that are responsive to specific physiological stimuli. nih.govrsc.orgresearchgate.net For instance, an α-ketoamide derivative could be designed to be stable under normal physiological conditions but cleavable in environments with elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are often found in cancer cells or inflamed tissues. nih.govresearchgate.net This approach could provide a mechanism for targeted drug release.
Bioreversible Linker Design and Cleavage Mechanisms
The success of a carrier-linked prodrug strategy hinges on the design of the bioreversible linker, which must be stable enough to survive transit to its target but labile enough to be cleaved efficiently in vivo to release the active drug. nih.gov For this compound, the primary focus would be on linkers for the carboxylic acid functionality.
Ester-Based Linkers: Ester linkers are the most common type for carboxylic acid-containing drugs due to the prevalence of esterase enzymes throughout the body. ebrary.net The cleavage mechanism is enzymatic hydrolysis.
Simple Alkyl/Aryl Esters: Methyl, ethyl, or phenyl esters can increase lipophilicity. Their rate of hydrolysis can be tuned by varying the steric hindrance around the carbonyl group.
Acyloxymethyl/Alkoxycarbonyloxymethyl Esters: These "double esters" are often more labile and can be rapidly cleaved in vivo. The initial esterase-mediated hydrolysis releases an unstable hydroxymethyl intermediate, which then spontaneously decomposes to release the parent acid.
Amino Acid Esters: Linking an amino acid can create prodrugs that are substrates for specific peptidases or amino acid transporters, potentially enabling targeted delivery or enhanced absorption.
Enzyme-Specific Linkers: More sophisticated linkers can be designed for cleavage by specific enzymes that are overexpressed in target tissues. iphasebiosci.com
Peptide Linkers: Di- or tripeptide linkers, such as Val-Cit (valine-citrulline), can be designed for cleavage by lysosomal proteases like cathepsin B, which is often upregulated in tumor cells. iphasebiosci.com This strategy is frequently employed in antibody-drug conjugates (ADCs).
Phosphate (B84403)/Phosphonate Esters: While more commonly used for hydroxyl groups, phosphate linkers can be employed and are cleaved by alkaline phosphatases.
Stimuli-Responsive Linkers: These linkers are designed to cleave in response to the specific chemical environment of a target tissue. creativebiomart.net
Acid-Labile Linkers: Linkers like hydrazones can be cleaved in the acidic environment of endosomes, lysosomes, or the tumor microenvironment. creativebiomart.net
Reductively-Cleavable Linkers: Disulfide bonds are stable in the bloodstream but are readily cleaved in the reducing environment inside cells, where glutathione (B108866) concentrations are high. researchgate.net
The following table details common bioreversible linkers applicable to carboxylic acids.
| Linker Type | Example Structure | Cleavage Mechanism | Primary Cleaving Agent(s) |
|---|---|---|---|
| Simple Ester | R-COO-CH₃ | Enzymatic Hydrolysis | Carboxylesterases, Butyrylcholinesterase |
| Peptide Linker | R-COO-(Val-Cit)-PABC- | Enzymatic Proteolysis | Cathepsin B |
| Disulfide Linker | R-COO-CH₂-S-S-R' | Reductive Cleavage | Glutathione (GSH) |
| Phosphate Ester | R-COO-CH₂-O-PO(OH)₂ | Enzymatic Hydrolysis | Alkaline Phosphatases |
Theoretical Aspects of Enhanced Molecular Delivery
The primary theoretical rationale for employing a prodrug strategy for a molecule like this compound is to optimize its drug-like properties, particularly those governing oral absorption and bioavailability. lindushealth.com These properties are often evaluated using guidelines such as Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule suggests that for a compound to be likely orally active, it should generally not violate more than one of the following criteria:
No more than 5 hydrogen bond donors (HBD)
No more than 10 hydrogen bond acceptors (HBA)
A molecular weight (MW) under 500 daltons
An octanol-water partition coefficient (log P) not greater than 5 lindushealth.comwikipedia.org
The parent compound, this compound, possesses a polar carboxylic acid group. This group contributes one hydrogen bond donor and two hydrogen bond acceptors, and significantly lowers the molecule's lipophilicity (log P), especially in its ionized state at physiological pH. While the parent compound itself may not violate Lipinski's rules, its low lipophilicity could lead to poor passive diffusion across the gut wall, resulting in low oral bioavailability.
A prodrug approach, such as converting the carboxylic acid to a simple ethyl ester, would theoretically enhance molecular delivery by altering these key physicochemical parameters.
Modulation of Hydrogen Bonding: The esterification removes the acidic proton, reducing the hydrogen bond donor count from 1 to 0. This reduction in hydrogen bonding capacity can decrease the energy penalty required for the molecule to move from an aqueous environment into a lipidic one.
Molecular Weight: The addition of a small promoiety like an ethyl group would only slightly increase the molecular weight, likely keeping it well within the sub-500 Dalton range recommended by Lipinski's rule.
While Lipinski's rules provide a useful guideline, modern prodrug design also considers the role of membrane transporters. mdpi.com By attaching specific promoieties, such as amino acids or peptides, a prodrug can be designed to hijack influx transporters (e.g., PEPT1) in the gut, leading to active transport into the bloodstream and further enhancing oral absorption beyond the limits of passive diffusion.
The table below provides a theoretical comparison of the parent acid and a hypothetical ethyl ester prodrug against Lipinski's parameters.
| Parameter | This compound (Parent) | Ethyl 3-(3-methanesulfonylphenyl)-2-oxopropanoate (Prodrug) | Lipinski's Guideline |
|---|---|---|---|
| Molecular Weight (g/mol) | ~258.25 | ~286.30 | < 500 |
| Hydrogen Bond Donors | 1 (from -COOH) | 0 | ≤ 5 |
| Hydrogen Bond Acceptors | 5 (from -SO₂, C=O, -COOH) | 5 (from -SO₂, C=O, -COO-) | ≤ 10 |
| Calculated log P | Low (estimated < 1) | Higher (estimated > 1.5) | ≤ 5 |
Biochemical and in Vitro Biological Research of 3 3 Methanesulfonylphenyl 2 Oxopropanoic Acid and Its Analogs
Metabolic Fate and Biotransformation Pathways of Related α-Oxocarboxylic Acids
α-Oxocarboxylic acids, also known as α-keto acids, are pivotal intermediates in a multitude of metabolic pathways. nih.govkegg.jp Their metabolic fate is intricately linked to central carbon metabolism, including the tricarboxylic acid (TCA) cycle and amino acid biosynthesis. kegg.jpresearchgate.net The biotransformation of these acids is primarily governed by dehydrogenase complexes, which catalyze their oxidative decarboxylation. nih.gov For instance, the pyruvate (B1213749) dehydrogenase complex converts pyruvate into acetyl-CoA, a key entry point into the TCA cycle. nih.gov Similarly, the α-ketoglutarate dehydrogenase complex and the branched-chain α-keto acid dehydrogenase complex play crucial roles in the metabolism of α-ketoglutarate and branched-chain α-keto acids, respectively. nih.gov
The biotransformation of α-oxocarboxylic acids can also involve reductive amination to form corresponding amino acids, a reversible process that links amino acid and carbohydrate metabolism. kegg.jp Furthermore, these acids can undergo chain extension and modification reactions. kegg.jp While the specific metabolic fate of 3-(3-methanesulfonylphenyl)-2-oxopropanoic acid has not been extensively detailed in publicly available literature, it is plausible that it would be subject to analogous enzymatic transformations. The presence of the methanesulfonylphenyl group, a xenobiotic moiety, suggests that it may also undergo phase I and phase II biotransformation reactions, such as hydroxylation and conjugation, to facilitate its excretion. mdpi.com The metabolism of structurally related dicarboxylic acids often involves ω-oxidation followed by peroxisomal β-oxidation, representing another potential metabolic route for certain α-oxocarboxylic acid analogs. nih.govnih.gov
| Metabolic Process | Enzyme/Complex | Description | Relevance to α-Oxocarboxylic Acids |
| Oxidative Decarboxylation | Pyruvate Dehydrogenase Complex | Converts pyruvate to acetyl-CoA | Central hub in carbohydrate metabolism |
| Oxidative Decarboxylation | α-Ketoglutarate Dehydrogenase Complex | A key step in the TCA cycle | Links amino acid metabolism to the TCA cycle |
| Oxidative Decarboxylation | Branched-Chain α-Keto Acid Dehydrogenase Complex | Catabolizes branched-chain amino acids | Regulates levels of essential amino acids |
| Reductive Amination | Transaminases | Interconverts α-keto acids and amino acids | Links carbohydrate and protein metabolism |
| ω-Oxidation | Cytochrome P450 enzymes | Introduces a hydroxyl group at the terminal methyl group | Alternative metabolic pathway for fatty acids and xenobiotics |
| Peroxisomal β-Oxidation | Various peroxisomal enzymes | Chain-shortening of dicarboxylic acids | Degradation pathway for products of ω-oxidation |
Enzyme Interaction and Inhibition Studies (in vitro/mechanistic focus)
The structural motif of an α-oxocarboxylic acid is found in numerous enzyme substrates and inhibitors, suggesting that this compound and its analogs could interact with a variety of enzymes.
The active site of an enzyme is the region where substrate molecules bind and undergo a chemical reaction. wikipedia.orgkhanacademy.org It is a three-dimensional cleft or pocket with a specific arrangement of amino acid residues that determine its substrate specificity. libretexts.orgyoutube.com α-Oxocarboxylic acids can bind to the active sites of dehydrogenases and transaminases, where they participate in catalytic reactions. nih.govnih.gov
Beyond the active site, some molecules can bind to allosteric sites, inducing a conformational change in the enzyme that alters its activity. rsc.orgfiveable.melongdom.org This allosteric modulation can either enhance (positive modulation) or inhibit (negative modulation) enzyme function. longdom.org For example, the activity of the branched-chain α-keto acid dehydrogenase kinase is allosterically inhibited by the α-keto acid produced from leucine (B10760876) transamination. nih.gov A structurally distinct inhibitor, (S)-α-chloro-phenylpropionic acid, has been shown to bind to a unique allosteric site on this kinase, leading to its inactivation. nih.gov This suggests that synthetic α-keto acid analogs could be designed to act as allosteric modulators of specific enzymes. nih.gov
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. nih.govresearchgate.net The inhibition of COX-2 is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The active site of COX-2 is a hydrophobic channel, and inhibitors typically block this channel, preventing the substrate, arachidonic acid, from binding. nih.govacs.org
Metabolites of some NSAIDs, such as the CoA-thioester of ketoprofen, have been shown to be potent and irreversible inhibitors of COX-2. nih.gov Molecular docking studies have indicated that these metabolites can bind to the active site of the enzyme. nih.gov Given the structural similarities to some NSAID metabolites, it is conceivable that this compound or its derivatives could exhibit inhibitory activity towards COX-2. The mechanism of inhibition could be competitive, non-competitive, or irreversible, depending on the nature of the interaction with the enzyme. nih.govresearchgate.net
The identification of molecular targets for novel compounds is a critical step in drug discovery. For α-keto acid analogs, a range of potential targets exists. Based on the known biological activities of related compounds, enzymes such as those in the dehydrogenase family and cyclooxygenases are plausible candidates. nih.govnih.govnih.gov
Target validation can be achieved through a variety of in vitro techniques. These include enzyme inhibition assays to determine the potency and selectivity of the compound, as well as biophysical methods like surface plasmon resonance and isothermal titration calorimetry to confirm direct binding to the target protein. Further validation in cell-based assays is necessary to confirm that the compound engages the target in a cellular context and elicits a biological response. nuvisan.com
Modulation of Specific Biochemical Cascades by Structural Analogs
Structural analogs of metabolic intermediates can modulate biochemical pathways by mimicking or antagonizing the effects of the natural compounds. For instance, the catabolism of branched-chain amino acids is regulated by the activity of the branched-chain α-keto acid dehydrogenase (BCKAD) complex. nih.govnih.gov The activity of this complex is, in turn, modulated by the levels of dietary protein and specific amino acids like leucine. nih.govnih.gov Excess dietary protein leads to an increase in BCKAD activity, enhancing the oxidation of branched-chain amino acids. nih.govnih.gov This demonstrates how the flux through a metabolic pathway can be controlled by the availability of substrates and their structural analogs.
Similarly, α-keto acid analogs have been shown to influence signaling pathways involved in cellular stress and inflammation. For example, compound α-ketoacid tablets have been reported to alleviate chronic kidney disease progression by inhibiting the NF-κB and MAPK signaling pathways. researchgate.net This suggests that synthetic α-oxocarboxylic acids could be designed to modulate specific signaling cascades with therapeutic potential.
In Vitro Cell-Based Research and Preliminary Biological Activity Screening
In vitro cell-based assays are essential tools for the preliminary screening of the biological activity of new chemical entities. nuvisan.com These assays can provide information on a compound's efficacy, potency, and mechanism of action in a biologically relevant context. nuvisan.com For a compound like this compound, a variety of cell-based assays could be employed to screen for potential biological activities.
For example, given the potential for COX-2 inhibition, assays measuring prostaglandin (B15479496) E2 production in lipopolysaccharide-stimulated macrophages would be relevant. nih.gov To explore potential anticancer activity, cell proliferation assays using a panel of cancer cell lines could be conducted. nih.govmdpi.com The antiproliferative activity of some propanoic acid derivatives has been demonstrated against lung cancer cells, with some compounds showing greater potency than the standard chemotherapeutic agent cisplatin. mdpi.com Furthermore, given the role of α-keto acids in cellular metabolism, assays measuring metabolic parameters such as oxygen consumption and extracellular acidification rates could reveal effects on cellular bioenergetics. The results from such preliminary screenings can guide further preclinical development. nih.gov
| Assay Type | Biological Question | Example Cell Line | Potential Readout |
| Anti-inflammatory | Does the compound inhibit COX-2 activity? | RAW 264.7 macrophages | Prostaglandin E2 levels |
| Anticancer | Does the compound inhibit cancer cell growth? | A549 (lung cancer) | Cell viability (e.g., MTT assay) |
| Metabolic | Does the compound affect cellular metabolism? | HepG2 (liver cancer) | Oxygen consumption rate |
| Target Engagement | Does the compound interact with its intended target in cells? | Engineered reporter cell lines | Reporter gene expression |
Cell-Free Biochemical Assays
Research into analogs of this compound has revealed inhibitory activity against key enzymes in inflammatory pathways. A notable area of investigation has been the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation.
A series of (E)-1,3-diphenylprop-2-en-1-one derivatives (chalcones) featuring a methanesulfonamido (MeSO₂NH) group, a close structural relative of the methanesulfonyl (MeSO₂) group, have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2. In this series, compounds were designed to explore the impact of substituents on the C-3 phenyl ring. One of the key findings was the identification of (E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one as a selective COX-2 inhibitor. A molecular modeling study suggested that the p-MeSO₂NH substituent on the C-1 phenyl ring can orient itself into the secondary pocket of the COX-2 enzyme's active site.
The inhibitory concentrations for selected analogs against COX-1 and COX-2 are presented below.
Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Analogs
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| (E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one | COX-2 | 1.0 | >100 |
| Rofecoxib (Reference) | COX-2 | 0.50 | >200 |
| (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one | COX-1 | 22.2 | 60 |
Data sourced from literature on chalcone (B49325) derivatives.
Mechanistic Studies in Cell Culture Models (e.g., antiproliferative, anti-inflammatory activity)
The antiproliferative and anti-inflammatory activities of various analogs containing the methanesulfonylphenyl group have been explored in several cell culture models. These studies provide insights into the potential cellular mechanisms of action for this class of compounds.
Antiproliferative Activity:
A study involving a series of novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazin-3(2H)-ones demonstrated significant antiproliferative activity across a panel of human cancer cell lines. Several compounds from this series were screened by the National Cancer Institute (NCI), with some showing remarkable potency. For example, compound 2f (structure not fully specified in the abstract) exhibited a GI₅₀ of less than 1 µM in 36 different human tumor cell lines. Another compound, 2g , also showed promising antiproliferative effects against 20 cell lines with a GI₅₀ below 1 µM. These findings suggest that the methanesulfonylphenyl moiety can be a key pharmacophore in the design of potent anticancer agents.
Table 2: Antiproliferative Activity of Selected Pyridazinone Analogs
| Compound | Activity Metric | Potency | Number of Affected Cell Lines |
|---|---|---|---|
| 2f | GI₅₀ | < 1 µM | 36 |
Data from a study on 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazin-3(2H)-ones.
Anti-inflammatory Activity:
The anti-inflammatory potential of compounds structurally related to this compound has also been investigated. In a study of α-substituted p-(methanesulfonyl)phenylpropenamides, several compounds demonstrated marked anti-inflammatory activity in models of xylene-induced ear swelling in mice and carrageenan-induced paw edema in rats. The efficacy of some of these compounds was comparable to that of the standard nonsteroidal anti-inflammatory drugs (NSAIDs) diclofenac (B195802) sodium and rofecoxib.
Furthermore, research on 3-benzoyl-propionic acid, another propanoic acid derivative, in a carrageenan-induced air pouch model showed a significant reduction in cell migration and levels of nitric oxide (NO), a key inflammatory mediator.
Another study on a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, investigated its effects on inflammatory cytokines. In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with this compound led to a significant decrease in the serum levels of the pro-inflammatory cytokine TNF-α. This suggests a potential mechanism of action involving the modulation of cytokine signaling pathways.
Computational and Theoretical Chemistry Studies of 3 3 Methanesulfonylphenyl 2 Oxopropanoic Acid
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in a three-dimensional space. A key application of this is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ucsf.eduresearchgate.net This method is crucial in drug discovery for identifying potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a biological target. nih.govmdpi.com
For 3-(3-methanesulfonylphenyl)-2-oxopropanoic acid, molecular docking could be used to explore its potential as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs. researchgate.netmdpi.com The methanesulfonylphenyl group is a feature found in several known selective COX-2 inhibitors. nih.govnih.gov
A typical docking workflow involves:
Preparation of the Receptor and Ligand: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). researchgate.net The protein structure is prepared by adding hydrogen atoms, removing water molecules, and optimizing the structure. The 3D structure of the ligand, this compound, is built and its energy is minimized.
Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined binding site of the receptor. The program then explores various conformations and orientations of the ligand, calculating a "docking score" for each pose to estimate the binding affinity. Lower binding energy scores typically indicate a more stable protein-ligand complex.
Analysis of Interactions: The resulting poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site. nih.gov
To further refine these predictions, molecular dynamics (MD) simulations can be performed. MD simulations model the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and confirming the persistence of key interactions under more realistic physiological conditions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Derivations (Theoretical)
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are theoretical methods used to correlate the chemical structure of a series of compounds with their biological activity. thieme-connect.com These models are valuable for predicting the activity of new, unsynthesized molecules and for guiding the optimization of lead compounds in drug design. jocpr.commdpi.com
Conformational Analysis and Molecular Descriptors
Conformational Analysis: This involves identifying the stable low-energy three-dimensional arrangements (conformations) of a molecule. The biological activity of a molecule is often dependent on its ability to adopt a specific conformation that allows it to bind effectively to its target. For this compound, conformational analysis would explore the rotational freedom around its single bonds to determine the most probable shapes it adopts in solution.
Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure and properties. They are the independent variables used in QSAR models to predict activity. Descriptors can be categorized as:
| Descriptor Class | Description | Examples |
| Topological | Based on the 2D representation of the molecule, describing atomic connectivity. | Molecular connectivity indices (e.g., Kier's valence index), Wiener index. |
| Geometrical | Based on the 3D structure of the molecule. | Molecular surface area, volume, shape indices. |
| Electronic | Related to the electron distribution in the molecule. | Dipole moment, partial atomic charges, HOMO/LUMO energies. |
| Physicochemical | Describe properties like lipophilicity and solubility. | LogP (octanol-water partition coefficient), molar refractivity. |
For a series of propanoic acid derivatives, a QSAR model might find that a specific topological parameter, such as Kier's valence second-order molecular connectivity index (²χv), is important for describing their antimicrobial activity. thieme-connect.comnih.gov Similarly, studies on meta-substituted phenyl propanoic acids have developed QSAR models with high correlation coefficients (r²) to predict their activity as antidiabetic agents. researchgate.netresearchgate.net
Pharmacophore Mapping and Feature Identification
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. pharmacophorejournal.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov
Pharmacophore modeling can be performed using two main approaches:
Ligand-Based: A model is generated by aligning a set of active molecules and identifying the common chemical features responsible for their activity. nih.gov
Structure--Based: The model is derived from the binding site of the target protein, identifying key interaction points. researchgate.net
For this compound, a pharmacophore model could be developed based on known anti-inflammatory agents or the active site of an enzyme like COX-2. researchgate.net For example, a pharmacophore model for COX-2 inhibitors might consist of features like hydrogen bond acceptors, hydrophobic groups, and aromatic rings arranged in a specific 3D orientation. nih.gov This model could then be used as a 3D query to screen virtual databases for new molecules with potential activity. pharmacophorejournal.com
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations use the principles of quantum mechanics to compute the properties of molecules. escholarship.orgweizmann.ac.il Methods like Density Functional Theory (DFT) and ab initio calculations provide highly accurate information about molecular structure, energy, and electronic properties. mdpi.commdpi.comresearchgate.net
Electronic Structure Analysis and Reactivity Prediction
DFT calculations are widely used to analyze the electronic structure of molecules. mdpi.comresearchgate.net Key parameters obtained from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting how the molecule will interact with other chemical species.
Atomic Charges: Calculations can determine the partial charge on each atom, providing insight into local polarity and reactivity.
For compounds containing sulfonamide or sulfonyl groups, DFT calculations have been successfully used to correlate quantum chemical descriptors with experimental properties and biological activities. nih.govresearchgate.netnih.govresearchgate.net
Advanced Analytical Methodologies for Research on 3 3 Methanesulfonylphenyl 2 Oxopropanoic Acid
Spectroscopic Characterization for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for providing detailed information about the molecular structure and functional groups present in 3-(3-methanesulfonylphenyl)-2-oxopropanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments would be employed for complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a suitable deuterated solvent like DMSO-d₆ would be:
Aromatic Protons: The protons on the phenyl ring would appear as a complex multiplet pattern in the aromatic region (typically δ 7.5-8.0 ppm). The substitution pattern (meta) would lead to distinct signals for the four aromatic protons.
Methylene (B1212753) Protons (-CH₂-): The protons of the methylene group adjacent to the phenyl ring and the ketone would likely appear as a singlet or a narrowly split multiplet.
Methanesulfonyl Protons (-SO₂CH₃): The three protons of the methyl group attached to the sulfonyl group would resonate as a sharp singlet, typically in the range of δ 3.0-3.5 ppm.
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group would be observed as a broad singlet at a downfield chemical shift (often >10 ppm), and its position can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The anticipated chemical shifts for this compound are:
Carbonyl Carbons: The ketone (C=O) and carboxylic acid (C=O) carbons would appear at the most downfield region of the spectrum, typically between 160 and 200 ppm.
Aromatic Carbons: The six carbons of the benzene (B151609) ring would show distinct signals in the range of 120-145 ppm. The carbon attached to the sulfonyl group would be shifted further downfield.
Methylene Carbon (-CH₂-): The carbon of the methylene group would be expected in the aliphatic region of the spectrum.
Methanesulfonyl Carbon (-SO₂CH₃): The methyl carbon of the sulfonyl group would appear as a distinct signal in the aliphatic region, typically around 40-45 ppm.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity between protons and carbons, providing unambiguous structural confirmation.
| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |
| Aromatic (C-H) | 7.5 - 8.0 (m) | Carbonyl (C=O, acid) | 160 - 175 |
| Methylene (-CH₂-) | ~4.0 (s) | Carbonyl (C=O, ketone) | 190 - 200 |
| Methanesulfonyl (-SO₂CH₃) | 3.0 - 3.5 (s) | Aromatic (C-C, C-H) | 120 - 145 |
| Carboxylic Acid (-COOH) | >10 (br s) | Methylene (-CH₂-) | 40 - 50 |
| Methanesulfonyl (-SO₂CH₃) | 40 - 45 |
Table is based on theoretical values and data from analogous compounds. Actual values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) Techniques (LC-MS, GC-MS, HRMS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and versatile technique for the analysis of non-volatile compounds like this compound. Using electrospray ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]⁻ would be readily observed, confirming the molecular weight.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid would typically require derivatization to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) to improve its chromatographic properties. Electron ionization (EI) would then lead to characteristic fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion and its fragments. This is crucial for confirming the identity of the compound and distinguishing it from isomers. The fragmentation of aromatic sulfones often involves cleavage of the C-S and S-O bonds, which would yield characteristic fragment ions. cdnsciencepub.comacs.org
| Technique | Ionization Mode | Expected Key Ion | Information Obtained |
| LC-MS | ESI (-) | [M-H]⁻ | Molecular Weight Confirmation |
| GC-MS (derivatized) | EI | Molecular ion and fragment ions | Structural Information, Fragmentation Pattern |
| HRMS | ESI or others | [M-H]⁻ or [M+H]⁺ | Exact Mass, Elemental Formula |
This table outlines the expected outcomes from various mass spectrometry techniques.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.
C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.
C=O stretch (ketone): A strong absorption band, typically around 1680-1715 cm⁻¹.
S=O stretch (sulfonyl): Two strong absorption bands, typically in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).
C-H stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The presence of the substituted phenyl ring would result in characteristic UV absorptions, likely in the range of 200-300 nm. The exact wavelength of maximum absorbance (λmax) would be influenced by the solvent polarity.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for this compound.
Method Development Considerations:
Stationary Phase: A C18 or C8 column would be appropriate for retaining the relatively non-polar aromatic compound.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. The pH of the aqueous phase should be controlled to ensure the carboxylic acid is in a consistent ionization state (typically acidic pH to keep it protonated).
Detection: UV detection would be effective due to the presence of the aromatic ring. The detection wavelength would be set at one of the compound's absorption maxima (λmax) to ensure high sensitivity.
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good separation of the main compound from any potential impurities with different polarities.
A typical HPLC method for a related aromatic keto acid might involve a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile, at a flow rate of 1 mL/min, with UV detection at a wavelength determined from the UV-Vis spectrum. researchgate.net
| HPLC Parameter | Typical Condition |
| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax |
| Injection Volume | 10 µL |
This table presents a hypothetical but representative set of HPLC parameters for method development.
Gas Chromatography (GC) for Volatile Derivatives
While this compound is not sufficiently volatile for direct GC analysis, its analysis by GC is possible after derivatization. The carboxylic acid can be converted into a more volatile ester, such as a methyl or trimethylsilyl (TMS) ester. This approach is particularly useful for identifying and quantifying volatile impurities or for specific analytical applications where GC is preferred. The derivatized compound can then be separated on a suitable capillary column (e.g., a non-polar or medium-polarity phase) and detected by a flame ionization detector (FID) or mass spectrometry (GC-MS).
Chiral Chromatography for Enantiomeric Purity Analysis
The analysis of enantiomeric purity is critical for chiral molecules, as different enantiomers can exhibit distinct biological activities. For this compound, which possesses a chiral center at the C2 position of the propanoic acid chain, chiral chromatography is the definitive method for separating and quantifying its enantiomers.
High-Performance Liquid Chromatography (HPLC) is the primary modality for this purpose, utilizing a chiral stationary phase (CSP) to achieve separation. The selection of the CSP is paramount and is based on the functional groups of the analyte. For an α-keto acid like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. These phases, coated or immobilized on a silica (B1680970) support, can form transient diastereomeric complexes with the enantiomers, leading to different retention times.
A typical method would involve a normal-phase or polar organic mode of separation. The mobile phase composition, often a mixture of an alkane (like hexane (B92381) or heptane) with an alcohol (such as isopropanol (B130326) or ethanol), is meticulously optimized to achieve baseline resolution. An acidic additive, like trifluoroacetic acid (TFA), is commonly included to suppress the ionization of the carboxylic acid group, thereby improving peak shape and resolution. Detection is typically performed using a UV detector, set to a wavelength where the phenyl ring exhibits strong absorbance.
Table 1: Illustrative Chiral HPLC Method Parameters
| Parameter | Value/Condition |
|---|---|
| Column | Chiralpak AD-H (Amylose derivative) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This technique allows for the precise determination of the enantiomeric excess (e.e.), a critical quality attribute for chiral compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique would provide invaluable information on the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound.
To perform this analysis, a high-quality single crystal of the compound must first be grown, often through slow evaporation of a saturated solution. This crystal is then mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
The data obtained from such an analysis would confirm the compound's covalent structure and reveal its preferred conformation in the solid state, including the dihedral angles between the phenyl ring and the oxopropanoic acid side chain. Furthermore, it would elucidate the intermolecular forces, such as hydrogen bonding involving the carboxylic acid and sulfonyl groups, that dictate the crystal packing arrangement. This information is fundamental to understanding the compound's physical properties, including melting point, solubility, and stability. While a specific crystal structure for this exact compound is not publicly available, analysis of similar structures suggests key expected features.
Table 2: Hypothetical Crystallographic Data Based on Analogous Structures
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 5-10 Å, c ≈ 15-25 Å |
| Key Bond Length (S-O) | ~1.44 Å |
| Key Bond Length (C=O) | ~1.21 Å |
| Dominant Interaction | Hydrogen bonding (O-H···O) forming dimers |
Advanced Hyphenated Techniques for Complex Mixture Analysis
In many research contexts, such as reaction monitoring or metabolite identification, this compound may be present in a complex mixture. Advanced hyphenated techniques, which couple a separation method with a powerful detection technique, are essential for its analysis in such scenarios.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometry (MS/MS) configuration, is the most powerful tool for this purpose. The LC component, often utilizing a reversed-phase column (e.g., C18), separates the target compound from other components in the matrix based on polarity. The eluent from the LC column is then introduced into the mass spectrometer.
Electrospray ionization (ESI) is the most suitable ionization technique for this molecule, typically operating in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. This precursor ion can then be selected and fragmented to produce a characteristic pattern of product ions (an MS/MS spectrum), which serves as a highly specific fingerprint for the compound. This specificity allows for confident identification and quantification even at very low levels in a complex background. For instance, a common fragmentation pathway would involve the loss of CO₂ from the carboxylate group.
Table 3: Representative LC-MS/MS Parameters
| Parameter | Value/Condition |
|---|---|
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | m/z 257.03 |
| Primary Fragment Ion | m/z 213.04 (Loss of CO₂) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
This approach provides the high sensitivity and selectivity required for trace-level analysis in challenging matrices, making it indispensable for advanced research involving this compound.
Future Directions and Emerging Research Avenues for 3 3 Methanesulfonylphenyl 2 Oxopropanoic Acid
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of 3-(3-methanesulfonylphenyl)-2-oxopropanoic acid and its analogs is foundational to any future investigation. While classical methods for creating α-keto acids exist, emerging research focuses on developing more efficient, scalable, and environmentally benign synthetic routes. mdpi.com Future exploration in this area could prioritize several cutting-edge methodologies.
One promising avenue is the application of dual photoredox and nickel catalysis, which has proven effective for the decarboxylative arylation of α-oxo acids to form ketones. princeton.edu Adapting this methodology could provide a mild and efficient route to synthesize a library of analogs by coupling various aryl halides with a suitable oxo acid precursor. Further research could also investigate palladium- or cobalt-catalyzed carbonylation of aryl halides as a selective method for forming α-keto acid esters, which can then be hydrolyzed to the desired acid. mdpi.com
Additionally, electrochemical synthesis is emerging as a sustainable alternative. Anodic oxidation of related aryl methyl ketones in the presence of specific electrolytes could offer a direct and green pathway to α-keto acid esters. mdpi.com Traditional methods like Friedel-Crafts acylation of methanesulfonylbenzene with oxalyl chloride derivatives remain viable but could be optimized using novel catalysts to improve yield and reduce waste. mdpi.com
A comparative overview of potential synthetic strategies is presented below.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Challenges |
|---|---|---|
| Photoredox/Nickel Dual Catalysis | Mild reaction conditions, broad substrate scope, high functional group tolerance. princeton.edu | Catalyst stability and cost, optimization for the specific methanesulfonylphenyl moiety. |
| Metal-Catalyzed Carbonylation | High selectivity, potential for direct ester formation. mdpi.com | Often requires high-pressure CO atmosphere, expensive catalysts. mdpi.com |
| Electrochemical Synthesis | Green and sustainable, operational simplicity, high atom economy. mdpi.com | Substrate-specific optimization, control of side reactions, scalability. |
| Optimized Friedel-Crafts Acylation | Utilizes readily available starting materials. mdpi.com | Stoichiometric use of Lewis acids, potential for regioisomer byproducts. |
Investigation of Undiscovered Biochemical Roles and Enzyme Interactions
The structural features of this compound suggest plausible interactions with various biological targets. The α-keto acid moiety is a known pharmacophore that interacts with numerous enzymes. wikipedia.org Specifically, α-keto acids are known to be competitive inhibitors of enzymes such as D-amino acid oxidase and can interact with α-keto acid dehydrogenase complexes, which are crucial regulators of metabolism. nih.govnih.gov
Future research should focus on screening the compound against a panel of relevant enzymes. The methanesulfonylphenyl group, a common feature in many biologically active compounds, could confer specificity and potency. mdpi.comresearchgate.net For instance, sulfonamide derivatives are known to possess a wide range of biological activities, including anticancer and anti-inflammatory effects, often through enzyme inhibition. mdpi.comacs.org
Initial investigations could target key metabolic enzymes or those involved in cell signaling pathways. For example, the α-keto acid dehydrogenase complexes (KDHc) are critical metabolic checkpoints, and their inhibition can have significant physiological effects. nih.gov A hypothetical screening could assess the inhibitory potential of the compound against members of this enzyme family.
Table 2: Hypothetical Enzyme Inhibition Profile
| Enzyme Target | Compound Concentration | Percent Inhibition (%) | Potential Implication |
|---|---|---|---|
| Pyruvate (B1213749) Dehydrogenase (PDHc) | 10 µM | 15% | Modulation of glucose metabolism |
| α-Ketoglutarate Dehydrogenase (KGDHc) | 10 µM | 45% | Interference with Krebs cycle |
| D-Amino Acid Oxidase | 10 µM | 60% | Regulation of D-amino acid levels |
| A Novel Sulfonyl-binding Protein | 10 µM | 75% | Undiscovered signaling pathway |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid de novo design of novel molecules and the prediction of their biological activities. nih.govfrontiersin.org These computational tools can be leveraged to explore the vast chemical space around the this compound scaffold. researchgate.net
| Parameter for Optimization | AI Model Type | Input Data | Predicted Outcome |
|---|---|---|---|
| Binding Affinity | Deep Reinforcement Learning nih.gov | Target protein structure, known inhibitor data | Novel molecular structures with high predicted affinity scores |
| Selectivity | Multi-task Neural Network | Data from a panel of related enzymes | Compounds with high affinity for the target and low affinity for off-targets |
| ADMET Properties | Convolutional Neural Networks | Known drug structures and their pharmacokinetic data | Analogs with favorable absorption, distribution, metabolism, excretion, and toxicity profiles |
Development of High-Throughput Screening Assays for Analog Evaluation
Once a library of analogs has been designed and synthesized, high-throughput screening (HTS) is essential for rapidly evaluating their biological activity. stanford.edu HTS allows for the automated testing of thousands of compounds against a specific biological target or cellular pathway. researchgate.net
For this compound and its derivatives, several HTS assays could be developed. If a specific enzyme target is identified, a biochemical inhibition assay could be established. For instance, a colorimetric or fluorescence-based assay could measure the activity of an α-keto acid dehydrogenase in the presence of the test compounds. nih.gov
Alternatively, cell-based HTS assays could be employed to assess the compounds' effects on metabolic pathways or cell viability. nih.govmdpi.com For example, screening could be performed on cell lines under metabolic stress to identify compounds that modulate mitochondrial function. nih.gov The development of robust and miniaturized assays is key to efficiently screening large numbers of analogs.
Table 4: Conceptual High-Throughput Screening Cascade
| Assay Type | Throughput | Primary Endpoint | Purpose |
|---|---|---|---|
| Biochemical Inhibition Assay | >100,000 compounds/day | Enzyme activity (e.g., fluorescence) | Identify direct inhibitors of a purified target enzyme |
| Cellular Thermal Shift Assay (CETSA) | ~1,000-10,000 compounds/day | Target protein stabilization | Confirm target engagement within a cellular environment |
| Metabolic Pathway Flux Assay | ~1,000 compounds/day | Production of a key metabolite | Assess functional impact on a specific metabolic pathway researchgate.net |
| High-Content Imaging Assay | ~1,000 compounds/day | Changes in cellular morphology or organelle health | Evaluate phenotypic effects and potential toxicity |
Conceptual Design of Advanced Molecular Probes for Research Purposes
Beyond therapeutic potential, this compound could serve as a scaffold for creating advanced molecular probes to study biological systems. nih.gov These chemical tools are designed to detect and visualize specific enzymes or biological processes in real-time within living cells or tissues. frontiersin.org
A key strategy involves modifying the parent compound to incorporate a fluorophore. The α-keto acid group could be linked to a quenched fluorescent reporter. Upon enzymatic processing of the keto acid, the fluorophore would be released or undergo a conformational change, leading to a detectable fluorescent signal. nih.gov Such "turn-on" probes are highly sensitive and specific. drugtargetreview.com
Given the advancements in imaging, probes suitable for two-photon microscopy would be particularly valuable, as they allow for deeper tissue penetration and reduced photodamage, making them ideal for in vivo studies. acs.org Designing a probe based on the this compound structure could enable researchers to visualize the activity of a target enzyme in complex biological environments, providing critical insights into its function in health and disease. drugtargetreview.comacs.org
Table 5: Design Concepts for Molecular Probes
| Probe Type | Design Principle | Potential Application | Imaging Modality |
|---|---|---|---|
| Fluorescent "Turn-On" Probe | Enzyme-cleavable linker between the keto acid and a quenched fluorophore. nih.gov | Real-time monitoring of target enzyme activity in live cells. | Confocal/Two-Photon Microscopy acs.org |
| Affinity-Based Probe | Conjugation to biotin (B1667282) or a photo-crosslinker. | Identification of binding partners and target validation (pull-down assays). | Western Blot / Mass Spectrometry |
| Positron Emission Tomography (PET) Tracer | Incorporation of a positron-emitting isotope (e.g., ¹⁸F). | Non-invasive, whole-body imaging of enzyme distribution and activity in vivo. | PET Imaging |
Q & A
Q. What are common synthetic routes for preparing 3-(3-methanesulfonylphenyl)-2-oxopropanoic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated phenyl intermediates. For example, a methanesulfonyl group can be introduced via sulfonation of a phenyl precursor under controlled acidic conditions. Subsequent coupling with a 2-oxopropanoic acid scaffold may involve condensation reactions using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like over-sulfonated derivatives .
Q. How is the compound characterized structurally and analytically?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR to confirm substituent positions and aromatic proton environments. For example, methanesulfonyl groups show distinct deshielding in NMR (~3.1 ppm for -SO-CH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. What biological targets or enzymes are associated with this compound?
- Methodological Answer : The compound’s ketopropanoic acid moiety suggests potential interactions with enzymes like decarboxylases or dehydrogenases. For structurally similar analogs (e.g., indole-3-pyruvic acid), studies show activity in plant hormone biosynthesis via interaction with aromatic amino acid decarboxylases . Target identification often involves enzymatic assays (e.g., inhibition kinetics) or molecular docking simulations .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what chiral catalysts are effective?
- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., BINAP-metal complexes) can control stereochemistry at the α-keto acid center. For example, asymmetric reduction of a ketone intermediate with a chiral borane catalyst (e.g., Corey-Bakshi-Shibata) yields enantiomerically pure products. Purity is validated via chiral HPLC with columns like Chiralpak AD-H and polarimetric analysis .
Q. What strategies mitigate isomerization or degradation during storage?
- Methodological Answer : The compound’s α-keto group is prone to keto-enol tautomerism, which can be stabilized by:
Q. How do substituents (e.g., methanesulfonyl vs. halogen) influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs:
| Substituent | Electronic Effect | Bioactivity Trend |
|---|---|---|
| -SOCH | Strong electron-withdrawing | Enhanced enzyme inhibition (e.g., tyrosine kinase) |
| -Cl/-F | Moderate electron-withdrawing | Improved metabolic stability |
- Methanesulfonyl groups increase binding affinity to hydrophobic enzyme pockets, as shown in kinase inhibitor studies .
Q. How to resolve contradictions in reported spectral data (e.g., NMR shifts)?
- Methodological Answer : Discrepancies often arise from solvent effects or tautomeric states. For example, NMR signals for the α-keto group may shift upfield in DMSO-d vs. CDCl. Use 2D NMR (e.g., COSY, HSQC) to confirm connectivity and rule out impurities. Cross-validate with computational methods (DFT calculations for predicted chemical shifts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
